![molecular formula C10H15N3O2 B1465406 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid CAS No. 1179950-13-0](/img/structure/B1465406.png)
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridazine compounds, such as 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, involves several methods. One method is a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The pyridazine ring in 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
Pyridazine compounds, such as 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, can undergo several chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid has a molecular weight of 209.25 . It has a formula of C10H15N3O2 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including the core structure of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, have been extensively studied for their potential antimicrobial properties. For instance, certain derivatives synthesized from the hydrazide of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazine-3-carboxylic acid demonstrated notable antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006). Similarly, other studies have synthesized and tested derivatives for antimicrobial and antimycobacterial activities, providing valuable insights for further research in this field (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Chemical Synthesis and Structural Analysis
The field of chemical synthesis has seen the creation of various pyridazine derivatives, aiming to explore their structural and functional properties. For example, detailed syntheses of compounds involving 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid or its related structures have led to the discovery of new molecules with potential pharmacological activities (Ivakhnenko et al., 2019). Moreover, these synthetic endeavors are often accompanied by comprehensive structural analyses using techniques like X-ray diffraction and NMR spectroscopy to confirm the configuration and stability of the synthesized molecules (Ukrainets et al., 2019).
Supramolecular Chemistry and Crystal Engineering
The structural properties of pyridazine derivatives also play a significant role in the domain of supramolecular chemistry and crystal engineering. For instance, certain studies have explored the recurring patterns of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, offering insights into the intermolecular interactions and molecular assembly essential for designing new materials (Vishweshwar, Nangia, & Lynch, 2002). Additionally, research into tautomeric forms and specific intermolecular interactions of methylated pyridazine derivatives sheds light on their lipophilicity and potential applications in various fields (Katrusiak, Piechowiak, & Katrusiak, 2011).
properties
IUPAC Name |
6-[butyl(methyl)amino]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-4-7-13(2)9-6-5-8(10(14)15)11-12-9/h5-6H,3-4,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIYPAICXLCPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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